chemical properties of 2,5-dibromo-1H-imidazol-4-amine
chemical properties of 2,5-dibromo-1H-imidazol-4-amine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-dibromo-1H-imidazol-4-amine
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and potential applications of 2,5-dibromo-1H-imidazol-4-amine, a versatile heterocyclic building block for drug discovery and medicinal chemistry. Direct literature on this specific molecule is limited; therefore, this document synthesizes information from its key precursor, 2,5-dibromo-4-nitro-1H-imidazole, and established principles of imidazole chemistry to present a robust and predictive analysis. We will explore its synthesis via a two-step sequence involving bromination and subsequent nitro group reduction, detail its predicted physicochemical and spectroscopic properties, and elucidate its reactivity, with a focus on leveraging the bromine atoms for cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this scaffold in the design of novel therapeutics.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites make it a highly sought-after scaffold.[2][3] Halogenated imidazoles, in particular, serve as powerful intermediates in drug development. The introduction of halogen atoms, such as bromine, not only modulates the biological activity of the molecule but also provides synthetic handles for diversification through modern cross-coupling reactions.[4][5]
This guide focuses on 2,5-dibromo-1H-imidazol-4-amine, a trifunctionalized scaffold offering significant potential for creating diverse molecular libraries. The presence of two bromine atoms at the C2 and C5 positions and an amine at the C4 position allows for selective and sequential functionalization, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.
Synthesis and Structural Elucidation
The most logical and efficient synthetic route to 2,5-dibromo-1H-imidazol-4-amine involves a two-step process starting from the commercially available 4-nitro-1H-imidazole. This strategy is outlined below.
Synthetic Workflow
The synthesis proceeds via the electrophilic bromination of 4-nitro-1H-imidazole to yield the key intermediate, 2,5-dibromo-4-nitro-1H-imidazole, followed by the chemical reduction of the nitro group to the target primary amine.
Caption: Proposed two-step synthesis of 2,5-dibromo-1H-imidazol-4-amine.
Experimental Protocols
Step 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
This protocol is adapted from established literature procedures for the dibromination of 4-nitroimidazole.[6][7]
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-nitroimidazole (1.0 eq) and sodium bicarbonate (2.2 eq) in water.
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Bromination: Cool the vigorously stirred mixture to 0-5 °C using an ice bath. Add bromine (2.3 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous foaming may be observed.[6]
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS.
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Work-up and Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and unreacted starting material.
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Drying: Dry the light-yellow crystalline product under vacuum at 50 °C to a constant weight. The product, 2,5-dibromo-4-nitro-1H-imidazole, is typically obtained in high yield (85-95%) and purity.[6]
Step 2: Synthesis of 2,5-dibromo-1H-imidazol-4-amine (Predicted Protocol)
The reduction of the aromatic nitro group is a standard transformation. A common and effective method involves tin(II) chloride.
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Reaction Setup: In a round-bottom flask, suspend the 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in ethanol or concentrated hydrochloric acid.
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Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise while stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C.
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Reaction Completion: Stir the reaction mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9. This will precipitate tin salts.
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Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,5-dibromo-1H-imidazol-4-amine.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure and comparison with its nitro-analogue.
Physicochemical Data
| Property | Value (Predicted) | Source/Justification |
| Molecular Formula | C₃H₃Br₂N₃ | - |
| Molecular Weight | 240.88 g/mol | - |
| Appearance | Off-white to light brown solid | Typical for aromatic amines |
| pKa (most basic) | 3-4 | The amine group's basicity is reduced by the two electron-withdrawing bromine atoms. |
| LogP | ~1.5 - 2.0 | Calculated estimate; less polar than the nitro-analogue (LogP ~2.37).[8] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | General property of substituted imidazoles.[1] |
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A broad singlet for the N-H proton of the imidazole ring (δ ~12-13 ppm in DMSO-d₆). A broad singlet for the -NH₂ protons (δ ~5-6 ppm in DMSO-d₆). The signal for the C-H proton is absent due to substitution. |
| ¹³C NMR | Three signals are expected for the imidazole ring carbons. The carbon bearing the amine group (C4) would be significantly upfield compared to the nitro-analogue. The brominated carbons (C2, C5) would appear at characteristic chemical shifts. |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4). High-resolution mass spectrometry should confirm the elemental composition of C₃H₃Br₂N₃. |
Reactivity and Synthetic Utility
The true value of 2,5-dibromo-1H-imidazol-4-amine lies in its versatile reactivity, providing three distinct points for chemical modification.
The Imidazole Ring and Amine Group
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N-Alkylation/Arylation: The N1-H of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated to install substituents that can modulate solubility and biological activity.
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Amine Reactivity: The C4-amine is a nucleophilic center. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with isocyanates to form ureas, or participate in reductive amination with aldehydes and ketones. These reactions are fundamental in building molecular complexity.
The C2 and C5 Bromine Atoms: Gateways for Cross-Coupling
The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. The differential electronic environment of the C2 and C5 positions may allow for selective or sequential reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups. This is one of the most widely used methods to build biaryl structures common in kinase inhibitors.[9]
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of a wide variety of secondary or tertiary amine functionalities.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylated imidazoles which are valuable precursors for other heterocycles.
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Stille Coupling: Reaction with organostannanes to form C-C bonds.
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- 4. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy [mdpi.com]
- 6. 2,5-dibromo-4-nitro-1H-imidazole CAS#: 6154-30-9 [m.chemicalbook.com]
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